molecular formula C5H10N2O3 B7881372 Ethyl 3-(hydroxyamino)-3-iminopropanoate

Ethyl 3-(hydroxyamino)-3-iminopropanoate

Cat. No.: B7881372
M. Wt: 146.14 g/mol
InChI Key: WJDYAEIVFPVODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(hydroxyamino)-3-iminopropanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(hydroxyamino)-3-iminopropanoate typically involves the esterification of (N-Hydroxycarbamimidoyl)-acetic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions. The reaction can be represented as follows:

(N-Hydroxycarbamimidoyl)-acetic acid+EthanolH2SO4(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester+Water\text{(N-Hydroxycarbamimidoyl)-acetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} (N-Hydroxycarbamimidoyl)-acetic acid+EthanolH2​SO4​​(N-Hydroxycarbamimidoyl)-acetic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process. Additionally, the reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxyamino)-3-iminopropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (N-Hydroxycarbamimidoyl)-acetic acid and ethanol.

    Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.

    Transesterification: The ester can undergo transesterification with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used in transesterification reactions.

Major Products Formed

    Hydrolysis: (N-Hydroxycarbamimidoyl)-acetic acid and ethanol.

    Reduction: The corresponding alcohol.

    Transesterification: A different ester and ethanol.

Scientific Research Applications

Ethyl 3-(hydroxyamino)-3-iminopropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of fragrances, flavorings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxyamino)-3-iminopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (N-Hydroxycarbamimidoyl)-acetic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar chemical properties but different applications.

    Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.

    Ethyl butanoate: An ester with a pineapple-like aroma, used in the food industry.

Uniqueness

Ethyl 3-(hydroxyamino)-3-iminopropanoate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.

Properties

IUPAC Name

ethyl 3-amino-3-hydroxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-10-5(8)3-4(6)7-9/h9H,2-3H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDYAEIVFPVODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89364-92-1
Record name (N-Hydroxycarbamimidoyl)-acetic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Water (500 ml) is added dropwise over a period of 2 hours to a vigorously stirred, room temperature mixture of ethyl cyanoacetate (100 g, 0.884 mol), hydroxylamine hydrochloride (3 g, 1.328 mol) and sodium carbonate (70 g, 0.66 mol ) in ethanol (1 L.) After stirring for an additional 12 hours at room temperature, the reaction mixture is heated to 50° C. for 1 hour. The resulting light red colored solution is allowed to cool to room temperature and then stirred for an additional 2 hours. The solids formed are removed via filtration and the filtrate is concentrated in vacuo. The resulting residue is extracted with methylene chloride (3×200 ml). The combined organic extracts are washed with brine (300 ml), dried (Na2SO4), filtered and concentrated to afford 85.2 g (66%) of compound 2b as a slightly colored solid. Compound 2b can be further purified by crystallization from chloroform and hexanes. 1H NMR (CDCl3): δ8.45 (br s, 1H), 5.25 (br s, 2H) 4.25(q, 2H), 3.15 (s, 2H), 1.35 (t, J=7 Hz, 3H).
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.